molecular formula C5H9ClF3NO2 B13100123 (R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Cat. No.: B13100123
M. Wt: 207.58 g/mol
InChI Key: PBVOWYVDAMNWQT-AENDTGMFSA-N
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Description

®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into a pentanoic acid derivative. One common method includes the use of trifluoromethylation reagents under controlled conditions to ensure the desired stereochemistry. The amino group is then introduced through nucleophilic substitution reactions, followed by the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the carboxylic acid moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or primary amines under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways involving amino acids and their derivatives.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.

Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

  • ®-4-Amino-5,5,5-trifluoropentanoic acid
  • (S)-4-Amino-5,5,5-trifluoropentanoic acid
  • 4-Amino-5,5,5-trifluoropentanoic acid

Comparison: Compared to its analogs, ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The ®-enantiomer also provides specific stereochemical advantages in biological systems, potentially leading to higher efficacy and selectivity in its applications.

Properties

Molecular Formula

C5H9ClF3NO2

Molecular Weight

207.58 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1

InChI Key

PBVOWYVDAMNWQT-AENDTGMFSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)N.Cl

Origin of Product

United States

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